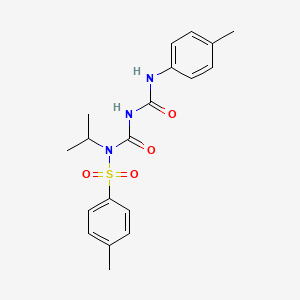

N-isopropyl-4-methyl-N-((p-tolylcarbamoyl)carbamoyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 1,2,3-triazole derivatives of tolbutamide started with the synthesis of 4-methyl-N-(prop-2-yn-1-ylcarbamoyl)benzenesulfonamide by a reaction of 4-methyl benzenesulfonyl isocyanate with propargyl amine . Then, 1,3-dipolar cycloaddition of the intermediate to different sulfonyl azides in the presence of Cu(I) gave 1,2,3-triazole derivatives of tolbutamide .Wissenschaftliche Forschungsanwendungen

Photochemical Decomposition and Photoproducts

Research on sulfamethoxazole, a sulfonamide, highlights its photolability in acidic aqueous solutions, leading to multiple primary photoproducts through photoisomerization. This property is significant for understanding the environmental fate and transformation of sulfonamide compounds (Wei Zhou & D. Moore, 1994).

Inhibition of Carbonic Anhydrase and Antimetastatic Activity

Ureido-substituted benzenesulfonamides have shown to potently inhibit human carbonic anhydrases (hCAs), particularly hCAs IX and XII, which are associated with tumor growth. Such compounds exhibit both inhibition capabilities and selectivity towards transmembrane isoforms over cytosolic ones, indicating potential applications in developing antimetastatic drugs (F. Pacchiano et al., 2011).

Anti-Inflammatory and Anticancer Activities

A study on celecoxib derivatives, including sulfonamide compounds, revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These findings suggest the therapeutic applicability of sulfonamide derivatives in treating various conditions without causing significant tissue damage, highlighting the chemical's versatility in drug development (Ş. Küçükgüzel et al., 2013).

Hydrogen-Bonding Patterns

Investigations into the hydrogen-bonding patterns of sulfonamides, including benzenesulfonamide derivatives, provide insights into their molecular structures and interactions. Such structural information is crucial for understanding the compound's behavior in biological systems and for the design of new molecules with improved properties (A. Subashini et al., 2007).

Synthesis and Characterization for Medical Imaging

The synthesis and characterization of sulfonamide derivatives for potential use in positron emission tomography (PET) imaging highlight the compound's applicability in medical diagnostics. This research area explores the development of selective radioligands, contributing to the advancement of non-invasive imaging techniques (Mingzhang Gao et al., 2014).

Eigenschaften

IUPAC Name |

3-[(4-methylphenyl)carbamoyl]-1-(4-methylphenyl)sulfonyl-1-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-13(2)22(27(25,26)17-11-7-15(4)8-12-17)19(24)21-18(23)20-16-9-5-14(3)6-10-16/h5-13H,1-4H3,(H2,20,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIWTVXBYGNONW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC(=O)N(C(C)C)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-6-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2984675.png)

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2984678.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2984679.png)

![4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2984680.png)

![2-(5-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2984681.png)

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]-4-(piperidin-3-ylcarbonyl)piperazine](/img/structure/B2984685.png)

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2984687.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2984690.png)

![2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2984692.png)

![1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2984698.png)